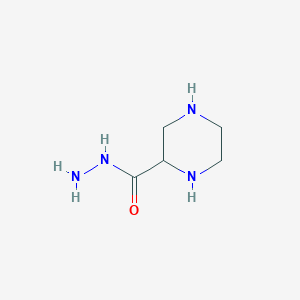
Piperazine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a piperazine ring attached to a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carbohydrazide typically involves the reaction of piperazine with hydrazine derivatives. One common method includes the condensation of piperazine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions and yields. The process involves the use of automated flow reactors where piperazine and hydrazine derivatives are continuously fed into the reactor, and the product is collected downstream .
Chemical Reactions Analysis
Types of Reactions: Piperazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
Piperazine-2-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine-2-carbohydrazide involves its interaction with biological targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, leading to flaccid paralysis of parasitic worms . Additionally, its hydrazide group allows it to form Schiff bases with aldehydes and ketones, which can further interact with various biological molecules .
Comparison with Similar Compounds
Piperazine: A simpler analogue that lacks the carbohydrazide group but shares the piperazine ring structure.
Carbohydrazide: Contains the hydrazide group but lacks the piperazine ring.
Uniqueness: this compound is unique due to the combination of the piperazine ring and the carbohydrazide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C5H12N4O |
|---|---|
Molecular Weight |
144.18 g/mol |
IUPAC Name |
piperazine-2-carbohydrazide |
InChI |
InChI=1S/C5H12N4O/c6-9-5(10)4-3-7-1-2-8-4/h4,7-8H,1-3,6H2,(H,9,10) |
InChI Key |
QVYRKKBRZGTCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















